4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
CAS No.: 955876-77-4
Cat. No.: VC4162827
Molecular Formula: C16H13BrN2O2
Molecular Weight: 345.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955876-77-4 |
|---|---|
| Molecular Formula | C16H13BrN2O2 |
| Molecular Weight | 345.196 |
| IUPAC Name | 4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C16H13BrN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) |
| Standard InChI Key | OSMQSYGTMQDQRQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Br |
Introduction
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound with a molecular formula of C16H13BrN2O2 and a molecular weight of 345.19 g/mol . This compound belongs to the pyrazole class, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound's structure features a pyrazole ring connected to a bromophenyl group and a benzene-1,3-diol moiety, which contributes to its unique chemical and biological characteristics.
Synthesis and Preparation
The synthesis of 4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step reactions starting from simpler pyrazole derivatives. These processes often include condensation reactions, followed by substitution and coupling reactions to introduce the bromophenyl and benzene-1,3-diol moieties .
Research Findings and Future Directions
While detailed research findings specific to 4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol are scarce, its structural features suggest potential for biological activity. Future studies should focus on evaluating its pharmacological properties and exploring its applications in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume